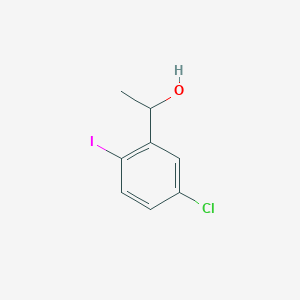

1-(5-Chloro-2-iodophenyl)ethanol

Description

Properties

Molecular Formula |

C8H8ClIO |

|---|---|

Molecular Weight |

282.50 g/mol |

IUPAC Name |

1-(5-chloro-2-iodophenyl)ethanol |

InChI |

InChI=1S/C8H8ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |

InChI Key |

WTAPFTBJASJONM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)I)O |

Origin of Product |

United States |

Preparation Methods

Halogenation and Iodination of Aromatic Precursors

- Starting from 2-amino-5-chlorobenzoic acid, diazotization followed by iodination is a common route to introduce iodine at the 2-position while retaining chlorine at the 5-position.

- The diazotization is performed in acidic aqueous media (e.g., concentrated sulfuric acid diluted with water) at low temperatures (0–10 °C) with sodium nitrite.

- Subsequent iodination is achieved by adding potassium iodide at 0 °C, then warming to room temperature and stirring overnight to form 5-chloro-2-iodobenzoic acid.

- Purification involves solvent extraction and washing steps with hydrochloric acid, sodium bisulfate, and saturated brine, followed by drying and solvent removal.

Conversion to Acyl Chloride

Formation of the Ketone

- The acyl chloride is reacted with diethyl malonate in the presence of magnesium chloride and triethylamine in ethyl acetate at room temperature.

- After completion, the intermediate undergoes acidic hydrolysis and decarboxylation under heating with a mixture of acetic acid, water, and concentrated sulfuric acid at 100 °C.

- The crude ketone is extracted, washed with sodium hydroxide and brine, dried, and purified by silica gel chromatography to yield 1-(5-chloro-2-iodophenyl)ethanone or closely related ketone derivatives.

Reduction to this compound

Chemical Reduction Methods

- The ketone is reduced to the corresponding secondary alcohol using classical hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in suitable solvents (e.g., ethanol, methanol, or tetrahydrofuran).

- Sodium borohydride is preferred for milder conditions and selective reduction of ketones without affecting aryl halides.

- The reaction is typically performed at 0 °C to room temperature with stirring until completion, monitored by TLC or HPLC.

- Workup includes quenching with water, extraction, and purification by column chromatography to isolate pure this compound.

Biocatalytic Reduction (Optional)

- Asymmetric reduction using biocatalysts such as baker’s yeast has been reported for similar halogenated phenylethanols, providing stereoselective synthesis.

- Conditions involve incubating the ketone substrate with baker’s yeast in buffered aqueous media at ~30 °C for 24 hours.

- Extraction with organic solvents and drying yields the chiral alcohol with good enantiomeric excess (ee) and moderate yields.

- This method can be adapted for this compound to obtain enantiomerically enriched products if desired.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-amino-5-chlorobenzoic acid, NaNO2, H2SO4/H2O (0–10 °C), KI (0 °C to RT) | Diazotization and iodination to form 5-chloro-2-iodobenzoic acid | Low temperature control critical for selectivity |

| 2 | Thionyl chloride, 60 °C, overnight | Conversion to 5-chloro-2-iodobenzoyl chloride | Removal of excess SOCl2 after reaction |

| 3 | Diethyl malonate, MgCl2, triethylamine, ethyl acetate, RT | Formation of ketone intermediate | Followed by acidic hydrolysis and decarboxylation |

| 4 | Acidic hydrolysis: Acetic acid:H2O:H2SO4 (6.6:4.4:1), 100 °C, overnight | Ketone formation and purification | Silica gel chromatography final purification |

| 5 | NaBH4 or LiAlH4, ethanol or THF, 0 °C to RT | Reduction of ketone to this compound | Alternative biocatalytic reduction possible |

Research Findings and Considerations

- The halogenation and iodination steps require careful temperature and reagent control to avoid side reactions such as over-iodination or dehalogenation.

- The thionyl chloride conversion is a standard acyl chloride preparation step, but residual SOCl2 must be thoroughly removed to avoid interference in subsequent steps.

- The ketone formation via malonate ester chemistry is well-established and provides good yields with proper stoichiometry and reaction monitoring.

- Reduction with sodium borohydride is efficient and mild, preserving the sensitive halogen substituents.

- Biocatalytic asymmetric reduction offers a green alternative with stereochemical control but may require optimization for yield and enantiomeric purity.

- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures (e.g., 8:1 or 10:1) is effective for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-iodophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 1-(5-Chloro-2-iodophenyl)acetone or 1-(5-Chloro-2-iodophenyl)acetaldehyde.

Reduction: Formation of 2-iodophenyl ethanol or 5-chlorophenyl ethanol.

Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Common Synthesis Methods:

- Nucleophilic Substitution : The introduction of the chloro and iodo groups can be achieved through halogenation of phenolic compounds.

- Coupling Reactions : Utilizing palladium-catalyzed reactions, such as Suzuki coupling, allows for the formation of complex structures involving 1-(5-Chloro-2-iodophenyl)ethanol as an intermediate or final product.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents. It plays a critical role in the development of inhibitors for specific biological targets, such as TPH1 (tryptophan hydroxylase 1), which is implicated in several diseases including gastrointestinal disorders and cancer .

Case Study: TPH1 Inhibitors

In a notable study, compounds derived from this compound were shown to inhibit TPH1 effectively, leading to reduced serotonin levels in preclinical models. This suggests potential applications in treating conditions linked to serotonin dysregulation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for further modifications that can yield a variety of complex organic molecules. For example, it can be used to synthesize chiral alcohols or other bioactive compounds through various chemical transformations.

Example Applications:

- Synthesis of Chiral Alcohols : The compound can be modified to produce chiral intermediates that are valuable in drug synthesis.

- Development of New Therapeutics : Its derivatives have been investigated for their ability to inhibit specific protein targets involved in cancer progression .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | TPH1 Inhibitors | Effective in reducing peripheral serotonin levels |

| Organic Synthesis | Chiral Alcohol Production | Valuable intermediates for pharmaceuticals |

| Drug Development | Inhibitors for cancer-related pathways | Promising lead compounds for further evaluation |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-iodophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The compound may interfere with cellular processes by modifying protein structures or inhibiting enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(5-Chloro-2-iodophenyl)ethanol with analogs differing in substituents, functional groups, and ring systems.

Table 1: Key Properties of this compound and Related Compounds

Key Findings from Comparative Analysis

Impact of Halogen Substituents Iodine vs. Chlorine: The iodine atom in 1-(5-Chloro-2-iodophenyl)ethanone increases molecular weight by ~126 g/mol compared to 1-(5-Chloro-2-hydroxyphenyl)ethanone. Iodine also enhances polarizability, making the compound more reactive in cross-coupling reactions (e.g., Ullmann or Suzuki couplings) . Chlorine Position: 1-(2-Chlorophenyl)ethanol lacks iodine but shares a chlorine substituent.

Synthetic Yields and Methods Iodination reactions (e.g., using iodine and iodic acid in ethanol) for 5-chloro-2-iodophenyl derivatives achieve high yields (75–85%) . Friedel-Crafts acylations for hydroxylated analogs (e.g., 1-(5-Chloro-2-hydroxyphenyl)ethanone) are well-established but may require harsh conditions (e.g., AlCl₃ at 95–100°C) .

Spectroscopic Signatures ¹H NMR: The ethanone derivative (C₈H₆ClIO) shows aromatic protons at δ 7.83 (d), 7.41 (d), and 7.11 (dd), with a methyl ketone peak at δ 2.60 (s) . IR: Strong carbonyl stretches (~1700 cm⁻¹) differentiate ketones from alcohols, which exhibit broad O-H stretches (~3300 cm⁻¹) .

Thermal Stability Melting points vary significantly: 1-(5-Chloro-2-iodophenyl)ethanone (89°C) vs. 1-(5-Chloro-2-hydroxyphenyl)ethanone (135°C). The hydroxyl group in the latter enhances intermolecular hydrogen bonding, raising the m.p. .

Applications in Catalysis Iodinated derivatives like 1-(5-Chloro-2-iodophenyl)ethanone are intermediates in gold-catalyzed cyclizations, as demonstrated in the synthesis of dimethyl 3-(((5-Chloro-2-iodophenyl)amino)(phenyl)methyl)-4-methylenecyclopentane-1,1-dicarboxylate (85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.